![molecular formula C13H13N3O2 B1266865 4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-51-8](/img/structure/B1266865.png)

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves multistep chemical processes. For example, the synthesis of related imidazo[4,5-c]pyridine derivatives has been described, emphasizing the importance of specific reaction conditions and the use of catalysts to achieve high yields and selectivity. The synthesis often involves nucleophilic addition, cycloaddition, and ring transformation reactions to construct the imidazo[4,5-c]pyridine core (Chen et al., 2020).

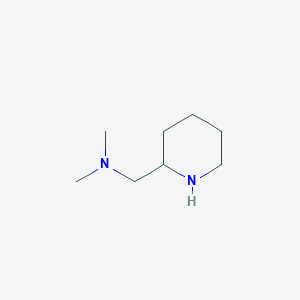

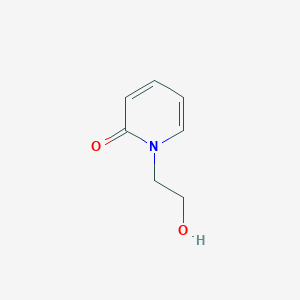

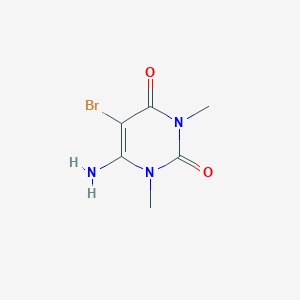

Molecular Structure Analysis

The molecular structure of 4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives has been analyzed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction methods. These analyses provide insights into the compound's geometric parameters, vibrational wavenumbers, and chemical shifts, contributing to a deeper understanding of its molecular architecture (Özdemir et al., 2015).

Chemical Reactions and Properties

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine participates in various chemical reactions due to its reactive functional groups. Studies have highlighted its involvement in multicomponent reactions, facilitating the construction of C-N, C-O, and C-S bonds. Such reactions are crucial for synthesizing novel heterocyclic compounds with potential applications in various fields (Cao et al., 2014).

Physical Properties Analysis

The physical properties of 4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, such as solubility, melting point, and crystal structure, have been studied. These properties are essential for determining the compound's suitability for various applications, including its role in forming coordination compounds and its photoluminescent properties, which could be utilized in optical sensors and other photonic devices (Li et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, including its reactivity and stability under various conditions, have been explored. Studies on its reactions with other chemical species, its potential as a ligand in coordination chemistry, and its fluorescence characteristics provide valuable information for its application in materials science and catalysis (Pan et al., 2011).

Wissenschaftliche Forschungsanwendungen

P2X7 Receptor Antagonism

A study described the synthesis of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridines, which act as P2X7 antagonists. These compounds, including JNJ 54166060, demonstrated potent antagonist activity and showed potential for high oral bioavailability, moderate clearance, and acceptable safety margins in preclinical species. This suggests their potential in targeting the P2X7 receptor, which plays a role in inflammation and pain sensation (Swanson et al., 2016).

Antimicrobial and Antitubercular Properties

Another study explored the synthesis of (1H, 3H) imidazo(4,5-b) pyridines as inhibitors of Lumazine synthase in M. tuberculosis. The compounds displayed significant anti-tubercular properties, indicating their potential as therapeutic agents in treating tuberculosis (Harer & Bhatia, 2015).

VEGFR-2 Kinase Inhibition

A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones were identified as VEGFR-2 kinase inhibitors. These compounds are part of a new class of VEGFR-2 inhibitors, suggesting their utility in cancer therapeutics by targeting angiogenesis processes (Han et al., 2012).

Antibacterial Activity

A study synthesized novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which were examined for their in-vitro antimicrobial activity against various bacterial strains and fungi, demonstrating their antibacterial properties (Mallemula et al., 2015).

Safety And Hazards

The safety and hazards associated with this specific compound could not be found directly. However, similar compounds have shown various safety concerns1112.

Zukünftige Richtungen

While specific future directions for this compound are not available, research into similar compounds suggests potential applications in areas such as cancer treatment213.

Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”. Further research and studies would be needed to provide a more accurate analysis.

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-10-11(18-7-17-10)5-8(1)12-13-9(3-4-14-12)15-6-16-13/h1-2,5-6,12,14H,3-4,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXFLQKJUPTGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

CAS RN |

4875-51-8 |

Source

|

| Record name | 4-(1,3-Benzodioxol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004875518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)